5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 7th position, and a dihydroisoquinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable isoquinolinone precursor followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often involve the use of bromine or brominating agents and hydroxymethylating reagents under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Bromo-7-(carboxymethyl)-3,4-dihydroisoquinolin-1(2H)-one.
Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-methyl-1H-indazole
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness
Compared to similar compounds, 5-Bromo-7-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoquinolinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-6(5-13)3-8-7(9)1-2-12-10(8)14/h3-4,13H,1-2,5H2,(H,12,14) |
InChI Key |
QVNUZOGQFPWQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)CO)Br |
Origin of Product |
United States |
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